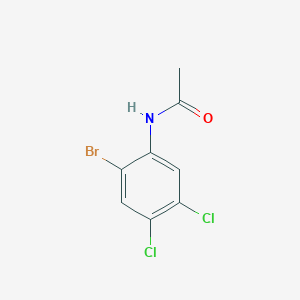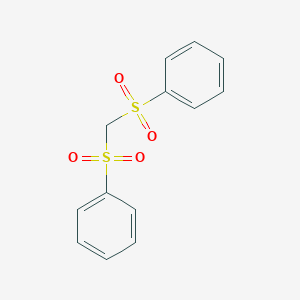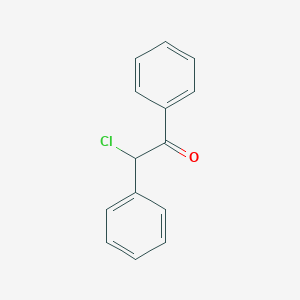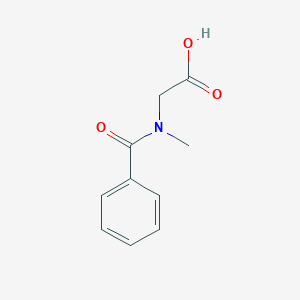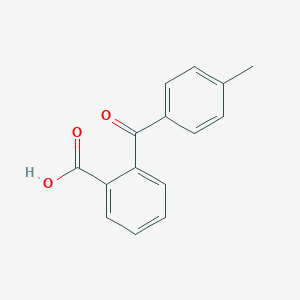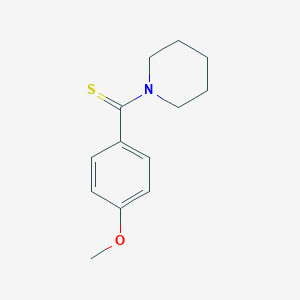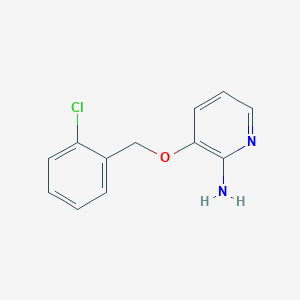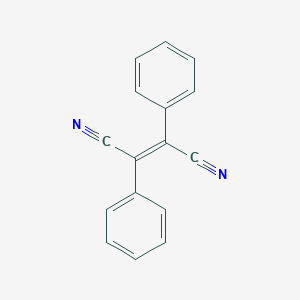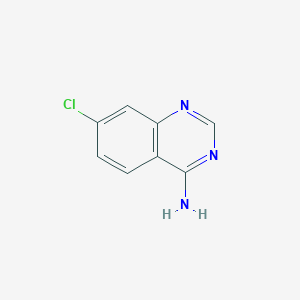
7-Chloroquinazolin-4-amine
Übersicht
Beschreibung
7-Chloroquinazolin-4-amine is a chemical compound with the CAS Number: 19808-36-7 . It has a molecular weight of 179.61 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 7-Chloroquinazolin-4-amine derivatives involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The IUPAC name for 7-Chloroquinazolin-4-amine is 7-chloro-4-quinazolinamine . The InChI Code is 1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H, (H2,10,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloroquinazolin-4-amine derivatives include nucleophilic aromatic substitution reactions . The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .Physical And Chemical Properties Analysis
7-Chloroquinazolin-4-amine is a powder that is stored at room temperature . and a melting point of 305-310 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
7-Chloroquinazolin-4-amine has been utilized in the synthesis of novel derivatives with potent antimicrobial properties. These derivatives are synthesized through nucleophilic aromatic substitution reactions and have shown effectiveness against a range of microbial strains. The most active compounds among these derivatives have displayed minimum inhibitory concentration (MIC) values as low as 1.5 to 12.5 µg/mL .
Antimalarial Activity
The quinazoline nucleus is a common feature in many antimalarial drugs. 7-Chloroquinazolin-4-amine serves as a precursor in the design of bioactive compounds that exhibit antimalarial properties. This is due to its structural similarity to chloroquine, a well-known antimalarial agent .
Anti-Leishmanial Applications
Similar to its antimalarial applications, 7-Chloroquinazolin-4-amine derivatives have been explored for their potential use in treating leishmaniasis. The compound’s ability to interfere with the life cycle of the Leishmania parasite makes it a candidate for anti-leishmanial drug development .
Anti-Viral Research
The structural framework of 7-Chloroquinazolin-4-amine is conducive to the creation of antiviral agents. Its derivatives can be designed to target specific viral enzymes or replication processes, providing a pathway for the development of new antiviral drugs .
Anti-Inflammatory and Immune-Modulatory Effects
Research has indicated that 7-Chloroquinazolin-4-amine and its derivatives can exhibit anti-inflammatory and immune-modulatory activities. These properties make it valuable for the development of treatments for various inflammatory disorders .
Anticancer Research
The quinazoline derivatives, including those derived from 7-Chloroquinazolin-4-amine, have been studied for their anticancer properties. They have the potential to act as kinase inhibitors, which can be effective in cancer treatment strategies .
Schiff Base Formation for Biocidal Activity
7-Chloroquinazolin-4-amine is used to create Schiff bases, which are known for their biocidal activity. These bases can be synthesized by reacting the compound with substituted aromatic or heteroaromatic aldehydes, leading to products with significant antibacterial, antifungal, and antiviral activities .
Chemical Research and Synthesis
Beyond its biological applications, 7-Chloroquinazolin-4-amine is also valuable in chemical research for the synthesis of various organic compounds. Its reactivity allows for the creation of a wide range of chemical structures, which can be used in further pharmacological studies or as intermediates in organic synthesis .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 7-Chloroquinazolin-4-amine could involve further exploration of its biological activity. The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity . Therefore, future research could focus on manipulating these properties to enhance the compound’s effectiveness.
Wirkmechanismus
Target of Action
7-Chloroquinazolin-4-amine is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying a range of activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer . Therefore, the primary targets of 7-Chloroquinazolin-4-amine are likely to be similar to those of 4-aminoquinoline derivatives.
Mode of Action
It has been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
For instance, 4-aminoquinoline derivatives have been shown to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Pharmacokinetics
The compound’s molecular weight (17961) and melting point (305-310°C) suggest that it may have good bioavailability .
Result of Action
7-Chloroquinazolin-4-amine and its derivatives have shown significant antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . Additionally, conjugation of 7-chloroquinazolin-4(3H)-one with the pyridine-2-ylmethylimine group and the organometallic moiety resulted in up to a 36-fold increased cytotoxicity with IC50 values in the micromolar and nanomolar range also toward drug-resistant cells .
Action Environment
The action, efficacy, and stability of 7-Chloroquinazolin-4-amine can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity
Eigenschaften
IUPAC Name |
7-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLVMJKFGHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinazolin-4-amine | |
CAS RN |
19808-36-7 | |
| Record name | 7-chloroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

